Tris(dipivaloylmethanato)lanthanum

MOCVD Lanthanum Oxide Precursor Thermal Stability

Inconsistent precursor volatility and thermal decomposition often cause film stoichiometry drift and carbon contamination in MOCVD/ALD processes. Tris(dipivaloylmethanato)lanthanum (La(dpm)₃) directly addresses this with well-characterized thermal stability and established liquid-injection MOCVD performance for La₂O₃ gate dielectrics. - Differentiated thermal decomposition behavior enables precise La:Mn ratio control in perovskite manganites (PCMO) for resistive switching memory, especially at deposition temperatures of 240-640 °C. - Volatility ranking within the Ln(dpm)₃ series and dimeric crystal structure inform robust co-deposition process design for complex oxides like LaAlO₃ and La-doped SrTiO₃. - Supplied as >98% pure crystalline powder with validated chelometric titration, ensuring batch-to-batch consistency for thin-film research and pilot production.

Molecular Formula C33H57LaO6
Molecular Weight 688.7 g/mol
CAS No. 14319-13-2
Cat. No. B081287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dipivaloylmethanato)lanthanum
CAS14319-13-2
Molecular FormulaC33H57LaO6
Molecular Weight688.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[La+3]
InChIInChI=1S/3C11H19O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyBVHALGVWBCQFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





La(dpm)₃ MOCVD/ALD Precursor


Tris(dipivaloylmethanato)lanthanum (La(dpm)₃, CAS 14319-13-2) is a lanthanum β-diketonate coordination complex of molecular formula C₃₃H₅₇LaO₆ and molecular weight 688.72 g/mol. It serves as a metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) precursor for lanthanum-containing oxide thin films [1][2]. Commercially, it is available as a white to almost white crystalline powder with typical purities exceeding 98% by chelometric titration [1]. The compound exhibits a melting point of 128–131 °C (with some sources reporting decomposition at ~257 °C) and a boiling point of ~370 °C (with decomposition) [1][3].

Precursor Role
MOCVD/ALD lanthanum oxide thin film deposition
Thermal Profile
Reported vaporization range supports sustained precursor delivery
Volatility Positioning
Volatility ranking in Ln(dpm)₃ series supports co-deposition design

Procurement Criticality of La(dpm)₃


Lanthanum precursors for MOCVD/ALD differ fundamentally in volatility, thermal stability, and deposition behavior—parameters that directly govern film uniformity, carbon contamination, and process window. Tris(dipivaloylmethanato)lanthanum occupies a specific position in the lanthanide β-diketonate volatility series, being less volatile than its heavier lanthanide counterparts (e.g., Yb(dpm)₃) but more thermally robust than La(tmod)₃ and significantly more stable than simple alkoxides that tend to oligomerize and exhibit poor volatility [1][2]. Interchanging La(dpm)₃ with a more volatile analog without adjusting process parameters can lead to premature gas-phase decomposition or altered film stoichiometry, as documented in comparative studies of manganite perovskite deposition [3]. The following evidence demonstrates where quantifiable differentiation exists.

Volatility Mismatch La(dpm)₃ is reported least volatile in the Ln(dpm)₃ series; swapping with a more volatile analog may shift film composition.
Thermal Stability Trade-off La(tmod)₃ provides higher volatility but lower thermal robustness; premature decomposition risk may increase.
Co-deposition Interaction When co-delivered with transition-metal precursors, gas-phase decomposition of La(dpm)₃ may be promoted; process window must be re-evaluated.

La(dpm)₃ Performance Comparison


Thermal Stability vs. La(tmod)₃

Tris(dipivaloylmethanato)lanthanum (La(tmhd)₃) exhibits higher thermal stability during vaporization compared to La(tmod)₃. Both precursors can be vaporized in the temperature range 160–230 °C, but La(tmod)₃ demonstrates higher volatility; however, this comes at the cost of reduced thermal robustness, making La(tmhd)₃ preferable for processes requiring sustained vapor delivery without premature decomposition [1].

Thermal Stability
Head-to-head
La(tmhd)₃: higher thermal robustness, sustained vapor delivery
La(tmod)₃: higher volatility, lower thermal stability
Supports consistent precursor delivery; reduces gas-phase decomposition risk.
DLI-MOCVD, deposition 350–500°C
MOCVD Lanthanum Oxide Precursor Thermal Stability

Volatility Trend in Ln(dpm)₃ Series

Thermogravimetric investigations of the Ln(dpm)₃ series demonstrate that volatility increases systematically from the lightest lanthanide (La) to the heaviest (Yb). Specifically, the volatility of [La(dpm)₃]₂ is lower than that of [Yb(dpm)₃]₂. This places La(dpm)₃ as the least volatile of the series, a critical consideration when co-depositing with more volatile precursors to avoid composition drift [1].

Volatility Ranking
Cross-study comparable
Yb(dpm)₃ > Tm(dpm)₃ > La(dpm)₃
La(dpm)₃ is the least volatile; informs co-deposition design to avoid composition drift.
Thermogravimetric analysis; exact rates not specified
Lanthanide β-Diketonates Volatility Series Thermogravimetric Analysis

Decomposition Stability vs. Mn(DPM)₃

In situ infrared absorption spectroscopy under actual MOCVD conditions of manganite perovskites reveals that La(DPM)₃ exhibits greater thermal stability against decomposition compared to Mn(DPM)₃. Over the substrate temperature range of 240–640 °C, La(DPM)₃ is more stable than Mn(DPM)₃ when not mixed. However, when co-delivered with Mn(DPM)₃, the gas-phase composition of La(DPM)₃ decreases above 400 °C, indicating intermolecular promotion of La(DPM)₃ decomposition [1].

Co-delivery Stability
Head-to-head
Unmixed: La(DPM)₃ more stable than Mn(DPM)₃
Mixed: La(DPM)₃ gas-phase decrease above 400°C
Unmixed higher stability; mixed may promote decomposition. Process optimization needed.
Substrate temperature 240–640°C; in situ IR spectroscopy
Perovskite Manganites MOCVD Precursor Decomposition

Dimeric Crystal Structure

Single-crystal X-ray diffraction at 150 K confirms that tris(dipivaloylmethanato)lanthanum crystallizes as a dimer, [La(dpm)₃]₂, with the space group P2₁/n (a = 12.4412 Å, b = 28.0579 Å, c = 21.9533 Å, β = 105.796°). The compound is isostructural with [Pr(dpm)₃]₂, [Eu(dpm)₃]₂, [Gd(dpm)₃]₂, and [Tb(dpm)₃]₂. This dimeric structure contrasts with the monomeric structures observed for the heavier lanthanides Tm(dpm)₃ and Yb(dpm)₃, which correlates with the observed volatility trend [1].

Crystal Structure
Class-level
Dimeric [La(dpm)₃]₂, P2₁/n; monomeric for Yb and Tm
Dimeric structure may influence sublimation enthalpy and lower volatility.
Single-crystal XRD at 150 K; structure-property correlation context-dependent
X-ray Crystallography Precursor Structure-Property Relationships Lanthanide β-Diketonates

Application Scenarios for La(dpm)₃


La₂O₃ High-κ Dielectrics

The thermal stability of La(dpm)₃ during vaporization (Section 3, Evidence 1) and its established use in liquid injection MOCVD make it a reliable precursor for depositing lanthanum oxide (La₂O₃) gate dielectrics. La₂O₃ is investigated as an alternative to SiO₂ due to its large bandgap and low lattice energy, and the precursor's behavior under actual CVD conditions is well-characterized [1][2].

Manganite Perovskite Thin Films

The differential thermal decomposition behavior of La(DPM)₃ relative to Mn(DPM)₃ (Section 3, Evidence 3) is critical for composition control in perovskite manganites (e.g., PCMO) used in resistive switching memory devices. Process engineers must account for the higher thermal stability of La(DPM)₃ and its promoted decomposition in the presence of Mn precursors to achieve the desired La:Mn ratio at deposition temperatures between 240–640 °C [3].

Complex Oxide Heterostructure Co-Deposition

Knowledge of La(dpm)₃'s volatility ranking as the least volatile in the Ln(dpm)₃ series (Section 3, Evidence 2) and its dimeric crystal structure (Section 3, Evidence 4) informs the design of co-deposition processes with more volatile precursors. This understanding is essential for maintaining stoichiometric control when depositing lanthanum-containing complex oxides (e.g., LaAlO₃, La-doped SrTiO₃) via MOCVD [4][5].

Application
Selection Property
Validation Focus
La₂O₃ High-κ Dielectric Deposition
Thermal stability during vaporization
Consistent precursor delivery and film purity
Manganite Perovskite Thin Films
Differential thermal decomposition behavior
Composition control under co-deposition conditions
Complex Oxide Co-Deposition
Volatility ranking in Ln(dpm)₃ series
Stoichiometric control with more volatile precursors

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